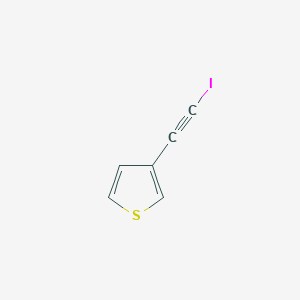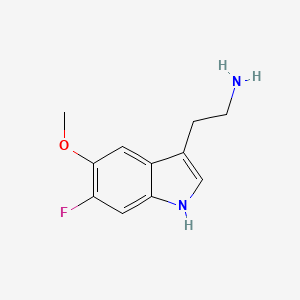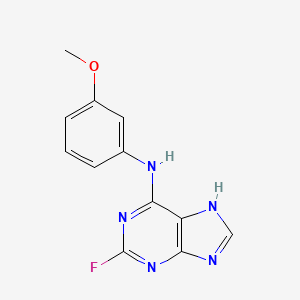
2-Fluoro-N-(3-methoxyphenyl)-9H-purin-6-amine
Overview
Description
2-Fluoro-N-(3-methoxyphenyl)-9H-purin-6-amine is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its lower toxicity and higher efficacy compared to other similar compounds . It is primarily used as a plant growth regulator and cytokinin oxidase/dehydrogenase inhibitor .
Preparation Methods
The synthesis of 2-Fluoro-N-(3-methoxyphenyl)-9H-purin-6-amine involves several steps. One common method is the Balz-Schiemann reaction, which starts with the diazotization of 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . Another method involves the selective reaction of 2,6-diaminopurine at the 2-amino group . Industrial production methods often involve the use of protecting groups to simplify purification and improve yields .
Chemical Reactions Analysis
2-Fluoro-N-(3-methoxyphenyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The 6-chloro substituent in 2-fluoro-6-chloropurines is often selectively displaced by amines.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.
Nucleophilic Displacements: These reactions make the compound useful as a synthetic intermediate for medicinal chemistry and chemical biology studies.
Common reagents used in these reactions include aqueous fluoroboric acid, amines, and phase transfer catalysts . Major products formed from these reactions include various substituted purines and nucleosides .
Scientific Research Applications
2-Fluoro-N-(3-methoxyphenyl)-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate for the preparation of other fluorinated purines.
Biology: It acts as a cytokinin oxidase/dehydrogenase inhibitor, affecting plant growth and development.
Medicine: Fluorinated purines are used in biomedical research for their diverse biological activities.
Industry: It is used in agriculture to increase crop yields by promoting plant growth.
Mechanism of Action
The compound exerts its effects by inhibiting cytokinin oxidase/dehydrogenase enzymes, which are involved in the regulation of cytokinin levels in plants . This inhibition leads to increased cytokinin levels, promoting cell division and growth . The molecular targets include cytokinin receptors and the ARR5 gene, which is part of the cytokinin signaling pathway .
Comparison with Similar Compounds
2-Fluoro-N-(3-methoxyphenyl)-9H-purin-6-amine is compared with other similar compounds such as:
2-Chloro-6-(3-methoxyanilino)purine: This compound is also a cytokinin oxidase/dehydrogenase inhibitor but has different efficacy and toxicity profiles.
2,6-Difluoropurines: These compounds have different substitution patterns and biological activities.
The uniqueness of this compound lies in its lower toxicity and higher efficacy compared to its analogs .
Properties
CAS No. |
1089014-47-0 |
|---|---|
Molecular Formula |
C12H10FN5O |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
2-fluoro-N-(3-methoxyphenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C12H10FN5O/c1-19-8-4-2-3-7(5-8)16-11-9-10(15-6-14-9)17-12(13)18-11/h2-6H,1H3,(H2,14,15,16,17,18) |
InChI Key |
KJBRXNXZODWCMC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC3=C2NC=N3)F |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC3=C2NC=N3)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-methylphenyl)methylene]-](/img/structure/B8596549.png)
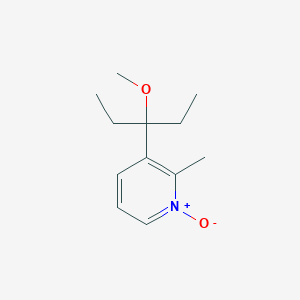
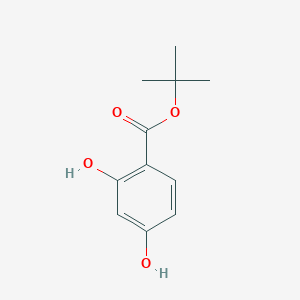

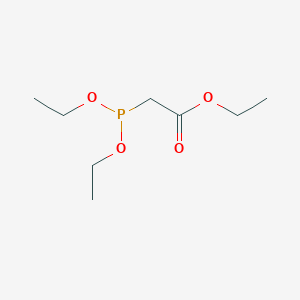
![5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B8596578.png)

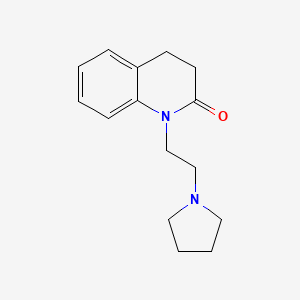

![Tert-butyl 7-((methylsulfonyl)oxy)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8596598.png)

